molecular formula C19H17ClFN5O2 B2927063 1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326887-05-1

1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2927063
CAS No.: 1326887-05-1
M. Wt: 401.83
InChI Key: OBRQTIKGDJZUHI-UHFFFAOYSA-N
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Description

1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps

    Synthesis of the Triazole Ring: The triazole ring can be synthesized using a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.

    Introduction of Fluoromethylphenyl Group: The fluoromethylphenyl group can be introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper.

Scientific Research Applications

1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring is known to interact with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal, antibacterial, or anticancer agent.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorophenyl and fluoromethylphenyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring. Unlike fluconazole, the compound has additional chlorophenyl and fluoromethylphenyl groups, which may enhance its biological activity.

    Itraconazole: Another antifungal agent with a triazole ring. The structural differences between itraconazole and the compound may result in different pharmacokinetic and pharmacodynamic properties.

    Voriconazole: A triazole antifungal agent with a broad spectrum of activity. The unique structure of this compound may offer advantages in terms of potency and selectivity.

Properties

IUPAC Name

1-[2-(3-chloroanilino)-2-oxoethyl]-N-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O2/c1-11-6-7-15(9-16(11)21)23-19(28)18-12(2)26(25-24-18)10-17(27)22-14-5-3-4-13(20)8-14/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRQTIKGDJZUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=CC=C3)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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